molecular formula C16H16N2O B14363025 1-(2,2-Diphenylcyclopropyl)urea CAS No. 92965-97-4

1-(2,2-Diphenylcyclopropyl)urea

Cat. No.: B14363025
CAS No.: 92965-97-4
M. Wt: 252.31 g/mol
InChI Key: FDPYABFNZVKDHW-UHFFFAOYSA-N
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Description

1-(2,2-Diphenylcyclopropyl)urea is an organic compound characterized by a cyclopropyl ring substituted with two phenyl groups and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,2-Diphenylcyclopropyl)urea can be synthesized through several methods. One common approach involves the reaction of 2,2-diphenylcyclopropylamine with an isocyanate or carbamoyl chloride under mild conditions. The reaction typically proceeds in the presence of a base such as triethylamine to neutralize the generated hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Diphenylcyclopropyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can convert the urea moiety into amine derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of urea derivatives with additional functional groups.

    Reduction: Conversion to amine derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

1-(2,2-Diphenylcyclopropyl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,2-Diphenylcyclopropyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1,3-bis[(1S)-2,2-diphenylcyclopropyl]urea: A related compound with two cyclopropyl rings.

    Phenylurea derivatives: Compounds with similar urea moieties but different substituents.

Uniqueness: 1-(2,2-Diphenylcyclopropyl)urea is unique due to its specific cyclopropyl and phenyl substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

92965-97-4

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

(2,2-diphenylcyclopropyl)urea

InChI

InChI=1S/C16H16N2O/c17-15(19)18-14-11-16(14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2,(H3,17,18,19)

InChI Key

FDPYABFNZVKDHW-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)N

Origin of Product

United States

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